5-Phenylpiperidin-2-one
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Overview
Description
5-Phenylpiperidin-2-one is a chemical compound belonging to the piperidine family, characterized by a piperidine ring with a phenyl group attached to the second carbon atom and a ketone group at the second position. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .
Mechanism of Action
Target of Action
5-Phenylpiperidin-2-one is a derivative of piperidine , a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . .
Mode of Action
Piperidine derivatives have been found to exhibit a wide variety of biological activities . They are utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
Piperidine derivatives represent a key and extensive category of nitrogen bearing heterocyclic compounds .
Result of Action
Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Action Environment
It is known that the concentrations of certain compounds can be influenced by a combination of natural and anthropogenic factors .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, such as 5-Phenylpiperidin-2-one, play a significant role in the pharmaceutical industry
Cellular Effects
Piperidine derivatives have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects
Molecular Mechanism
Piperidine derivatives are known to interact with various biomolecules, potentially leading to changes in gene expression, enzyme inhibition or activation
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method is the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed to form the piperidine ring . Another approach involves the hydrogenation of phenylpyridine derivatives under specific conditions .
Industrial Production Methods: In industrial settings, the production of this compound often employs catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing catalysts such as palladium or platinum on carbon supports. The reaction conditions, including temperature and pressure, are carefully controlled to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding lactams or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products Formed:
Oxidation: Formation of lactams or carboxylic acids.
Reduction: Formation of 5-phenylpiperidin-2-ol.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
5-Phenylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of various drugs, including analgesics and antipsychotics.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
4-Phenylpiperidine: Similar structure but lacks the ketone group.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of a ketone.
4-Cyano-4-phenylpiperidine: Features a cyano group in place of the ketone.
Uniqueness: 5-Phenylpiperidin-2-one is unique due to the presence of both the phenyl group and the ketone group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds .
Properties
IUPAC Name |
5-phenylpiperidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11-7-6-10(8-12-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYJDLYSXYMKTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-63-5 |
Source
|
Record name | 4-Phenyl-delta-valerolactam | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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